molecular formula C17H16ClN3O4S B7719193 N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide

N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide

Cat. No. B7719193
M. Wt: 393.8 g/mol
InChI Key: CAYNSAWKZCAVOP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide, also known as CBM-3, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are enzymes involved in inflammation and cancer cell growth, respectively.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are molecules involved in inflammation. N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. In addition, N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide for lab experiments is that it has been shown to be relatively non-toxic, making it a safer alternative to other compounds that may be more toxic. However, one limitation of N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is that it may not be as effective as other compounds in inhibiting the activity of certain enzymes and proteins.

Future Directions

There are a number of potential future directions for the study of N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide. One area of research could focus on the development of new drugs based on the structure of N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide. Another area of research could focus on the use of N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research could be done to better understand the mechanism of action of N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide and its potential applications in the field of medicine.
In conclusion, N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. While there is still much to be learned about N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide, its potential future directions are promising and could lead to the development of new drugs and treatments for a variety of medical conditions.

Synthesis Methods

N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzylamine with 4-methoxy-3-nitrobenzenesulfonyl chloride, followed by reduction with tin (II) chloride. Another method involves the reaction of 2-chlorobenzylamine with 4-methoxy-3-nitrobenzenesulfonyl chloride, followed by reduction with sodium dithionite and subsequent reaction with 5-methyl-1,2,4-oxadiazol-3-amine. Both methods have been used successfully to synthesize N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide.

Scientific Research Applications

N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. N-(2-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c1-11-20-17(21-25-11)14-9-13(7-8-16(14)24-2)26(22,23)19-10-12-5-3-4-6-15(12)18/h3-9,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYNSAWKZCAVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Chlorophenyl)methyl]-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzene-1-sulfonamide

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